molecular formula C13H9Cl2N B8288675 N-benzylidene-3,5-dichloroaniline

N-benzylidene-3,5-dichloroaniline

Cat. No.: B8288675
M. Wt: 250.12 g/mol
InChI Key: IFWNBYYOJPQPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylidene-3,5-dichloroaniline is a useful research compound. Its molecular formula is C13H9Cl2N and its molecular weight is 250.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9Cl2N

Molecular Weight

250.12 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-phenylmethanimine

InChI

InChI=1S/C13H9Cl2N/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-9H

InChI Key

IFWNBYYOJPQPCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a reaction flask, equipped with a Dean-Stark trap, is added 3,5-dichloroaniline (16.2 g., 0.10 mole), benzaldehyde (10.6 g., 0.10 mole), p-toluenesulfonic acid monohydrate (0.2 g.), and toluene (100 ml.). The reaction mixture is then warmed to reflux and the water (1.65 ml.) collected by azeotroping. The cooled reaction mixture is treated with charcoal and the filtrate reduced in vacuo to give an amber oil that crystallizes on standing to give N-benzylidene-3,5-dichloroaniline which is recrystallized from pentane. m.p. 52°-53° C.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a reaction flask, equipped with a Dean-Stark trap, is added 3,5-dichloroaniline (16.2 g., 0.10 mole), benzaldehyde (10.6 g., 0.10 mole), p-toluenesulfonic acid monohydrate (0.2 g.), and toluene (100 ml.). The reaction mixture is then warmed to reflux and the water (1.65 ml.) collected by azeotroping. The cooled reaction mixture is treated with charcoal and the filtrate reduced in vacuo to give an amber oil, that crystallizes on standing to give 24.6 g. of product, which is recrystallized from pentane to give 18.5 g. of yellow solid, m.p. 52°-53° C.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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